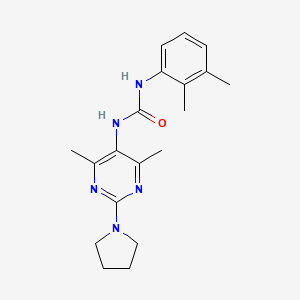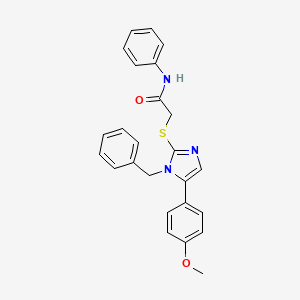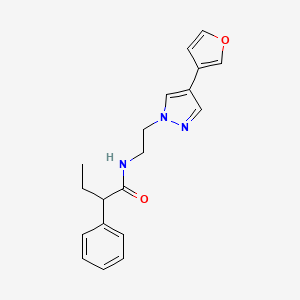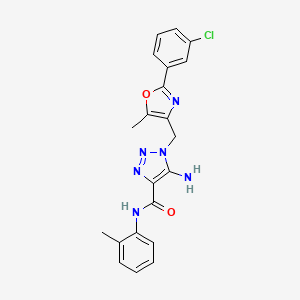![molecular formula C20H22N4O3 B2832113 3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 938739-81-2](/img/structure/B2832113.png)
3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex due to the presence of multiple functional groups and a cyclic structure .Chemical Reactions Analysis
Again, while specific reactions involving “3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” are not available, similar compounds often undergo reactions like nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would depend on its specific structure. Factors that could influence these properties include the types of functional groups present, the configuration of the molecule, and the presence of any charged species .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research on purine derivatives often explores their synthesis and evaluation for various biological activities, including antiviral, anticancer, and anti-inflammatory effects. For example, a study on the synthesis of sugar-modified nucleoside derivatives in the purine analogue system aimed to evaluate their antiviral activity against the Semliki Forest virus, showing the potential of purine analogs in antiviral therapy (G. D. Kini et al., 1991). Another research effort focused on the development of a practical method for the synthesis of 5-aza-isoguanines, highlighting the use of purine isosteres in drug design (Ahmad Junaid et al., 2019).
Anticancer and Anti-HIV Activities
Purine analogs have been synthesized and evaluated for their potential in anticancer and anti-HIV treatments. For instance, some tricyclic triazino and triazolo[4,3-e]purine derivatives were synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities, with certain compounds exhibiting considerable activity against melanoma, non-small lung cancer, and breast cancer (F. Ashour et al., 2012). Another study presented the synthesis of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, which were evaluated for their anti-proliferative activity against human cancer cell lines, showcasing the anticancer potential of these compounds (E. Ramya Sucharitha et al., 2021).
Immunomodulatory Effects
The immunomodulatory effects of purine nucleosides have also been explored, with studies synthesizing novel analogues to determine their effects on immune functions. For example, certain guanosine analogues were found to exhibit significant immunoactivity, suggesting the utility of purine analogs in immunotherapy (K. Nagahara et al., 1990).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-hexyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-4-5-9-12-23-18(25)16-17(22(2)20(23)26)21-19-24(16)13-15(27-19)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWUORPBGKAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(3,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2832032.png)
![Methyl (1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2832033.png)
![Ethyl 5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832035.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2832043.png)
![8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2832044.png)


![(E)-2-[(E)-1-cyano-2-(diethylamino)ethenyl]sulfonyl-3-(diethylamino)prop-2-enenitrile](/img/structure/B2832050.png)

